molecular formula C18H16N2O3 B161247 Tyrphostin B44, (-) enantiomer CAS No. 133550-32-0

Tyrphostin B44, (-) enantiomer

Cat. No. B161247
M. Wt: 308.3 g/mol
InChI Key: UMGQVUWXNOJOSJ-KMHUVPDISA-N
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Description

Tyrphostin B44, (-) enantiomer is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase . Its chemical name is ®-(E)-2-Cyano-3-(3’,4’-dihydroxyphenyl)-N-(1-phenylethyl)-2-propenamide .


Molecular Structure Analysis

The molecular formula of Tyrphostin B44, (-) enantiomer is C18H16N2O3 . It has a molecular weight of 308.34 . The structure includes a cyano group (CN), a phenylethyl group, and a dihydroxyphenyl group .


Physical And Chemical Properties Analysis

Tyrphostin B44, (-) enantiomer is soluble up to 30 mM in DMSO . It should be stored in a desiccated state at +4°C .

Scientific Research Applications

1. Role in Protein Tyrosine Kinase Activity and Cellular Functions

Tyrphostins, including Tyrphostin B44, are known as inhibitors of protein tyrosine kinase activity. Research demonstrates that Tyrphostins can disrupt microtubules in a variety of cultured cells, suggesting a role in regulating microtubule dynamics through protein tyrosine phosphorylation. This aspect of Tyrphostin B44 is important for understanding cell motility and cytoskeleton functions (Volberg et al., 2000).

2. Implications for Immune System and Vaccine Development

Research involving HLA B44-supertype molecules, which are collectively represented in a significant portion of the population across major ethnicities, highlighted the peptide-binding specificity of each molecule. This study is crucial for epitope-based approaches to vaccination and immunotherapy, providing insight into immune responses, which may have implications for Tyrphostin B44 research (Sidney et al., 2003).

3. Influence on Cell Growth and Apoptosis

Tyrphostins, including the B44 enantiomer, have been studied for their effects on cell growth and apoptosis. For instance, they have shown efficacy in reducing the growth of cancer cells and enhancing the effects of radiation therapy in breast cancer cells. This research is critical for developing potential therapeutic agents in cancer treatment (Wen et al., 2001).

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGQVUWXNOJOSJ-KMHUVPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416171
Record name Tyrphostin B44
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin B44, (-) enantiomer

CAS RN

133550-32-0
Record name Tyrphostin B44
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16762
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tyrphostin B44
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
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Number of citations: 0 pdfs.semanticscholar.org
AA Tang - 2019 - search.proquest.com
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Osteoporosis is a devastating condition characterized by decreased bone mass, and affects over 50% of the population over 50 years old. Progression of osteoporosis results in …
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